2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
Description
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Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-5-10(2)7-12(6-9)14(17)11-3-4-13(15)16-8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVVPTXLNPDLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Therapeutic Potential of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine: A Technical Guide for Drug Discovery
Abstract
This technical guide explores the therapeutic potential of the novel chemical entity, 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. While direct research on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its constituent chemical moieties—the 2-chloropyridine scaffold and the 3,5-dimethylbenzoyl group—suggests a promising starting point for drug discovery programs. This document provides a scientifically-grounded rationale for its investigation, a proposed synthetic pathway, and a detailed roadmap for its preclinical evaluation, with a primary focus on oncology.
Introduction: Unveiling a Molecule of Interest
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The inclusion of a chlorine atom at the 2-position, as seen in 2-chloropyridine, often serves to modulate the electronic properties of the ring and can be a key feature for interaction with biological targets.[2] 2-chloropyridine itself is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] Notably, some 2-chloro-pyridine derivatives have been investigated as potential antitumor agents.[1][4]
The second key feature of our target molecule is the 3,5-dimethylbenzoyl group. The benzoyl moiety is present in various biologically active compounds. For instance, benzoyl peroxide is a well-known topical agent with antimicrobial and anti-inflammatory properties, primarily used in the treatment of acne.[5][6][7][8] Its mechanism involves the release of free radical oxygen, which is bactericidal.[6] Furthermore, 3,5-dimethylbenzoyl chloride is a recognized intermediate in the synthesis of modern insecticides, highlighting the biological relevance of this substituted benzoyl structure.[9][10]
The conjugation of these two pharmacologically relevant moieties in 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine presents a unique chemical architecture that warrants investigation for novel therapeutic applications. This guide will primarily focus on its potential as an anticancer agent, while also acknowledging other potential avenues such as antimicrobial or insecticidal applications.
Synthesis and Characterization
A plausible and efficient synthetic route for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is proposed, leveraging established methodologies for the formation of benzoylpyridines.
Proposed Synthetic Pathway
A modular synthesis approach can be employed, starting from readily available precursors.[11] A potential route involves a Friedel-Crafts acylation reaction between 2-chloropyridine and 3,5-dimethylbenzoyl chloride in the presence of a suitable Lewis acid catalyst.
Caption: Proposed synthetic scheme for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 3,5-dimethylbenzoyl chloride (1.0 eq.) dropwise to the suspension while stirring.
-
Addition of 2-Chloropyridine: After the addition of the acyl chloride, add 2-chloropyridine (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
| Analytical Technique | Expected Outcome |
| ¹H NMR | Characteristic peaks corresponding to the protons on the pyridine and dimethylbenzoyl rings. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ketone), C-Cl, and aromatic C-H bonds. |
Preclinical Evaluation Workflow: A Focus on Oncology
Based on the potential antitumor activity of 2-chloropyridine derivatives, a comprehensive preclinical evaluation workflow is proposed to investigate the therapeutic potential of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine in oncology.
Caption: Preclinical evaluation workflow for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine.
Phase 1: In Vitro Screening
The initial phase focuses on assessing the compound's general anticancer activity across a panel of cancer cell lines.
3.1.1. Cell Proliferation Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.
-
Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using non-linear regression analysis.
-
3.1.2. Apoptosis and Cell Cycle Analysis
If significant anti-proliferative activity is observed, subsequent assays will determine the mechanism of cell death.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry will be used to quantify apoptotic and necrotic cell populations.
-
Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry will be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Phase 2: Mechanism of Action (MoA) Studies
This phase aims to identify the specific molecular target(s) and signaling pathways affected by the compound.
3.2.1. Target Identification
-
Kinase Profiling: Given that many anticancer drugs target kinases, the compound will be screened against a panel of recombinant kinases to identify potential inhibitory activity.
-
Affinity-based Proteomics: Techniques such as chemical proteomics can be employed to identify the direct binding partners of the compound in cancer cell lysates.
3.2.2. Signaling Pathway Analysis
Once a potential target or pathway is identified, further validation is required.
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
-
Western Blotting: This technique will be used to assess the phosphorylation status of key proteins in the identified signaling pathway upon treatment with the compound.
-
Reporter Gene Assays: Luciferase reporter assays can be used to measure the activity of transcription factors downstream of the target pathway.
Phase 3: In Vivo Efficacy and Preliminary Safety
Promising candidates from in vitro studies will be advanced to in vivo models.
-
Xenograft Models: The compound will be administered to immunodeficient mice bearing tumors derived from human cancer cell lines to evaluate its ability to inhibit tumor growth.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. PD studies will correlate drug exposure with the modulation of the target in the tumor tissue.
-
Preliminary Toxicology: Maximum tolerated dose (MTD) studies will be conducted to determine the safety profile of the compound in vivo.
Alternative Therapeutic Avenues
While the primary focus of this guide is oncology, the structural components of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine suggest other potential applications that could be explored in parallel or as a secondary focus.
| Therapeutic Area | Rationale | Proposed Initial Screens |
| Antimicrobial | The benzoyl moiety is known for its antimicrobial properties. The pyridine ring is also a common scaffold in antimicrobial agents. | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |
| Insecticidal | 3,5-Dimethylbenzoyl chloride is a precursor for modern insecticides. | Screening against common agricultural pests (e.g., aphids, mites) and disease vectors (e.g., mosquitoes). |
Conclusion
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By systematically evaluating its biological activity, beginning with a focus on oncology, a comprehensive understanding of its promise as a drug candidate can be achieved. The structured, multi-phase approach outlined in this guide provides a robust framework for the efficient and scientifically rigorous investigation of this promising molecule, from initial synthesis to preclinical proof-of-concept.
References
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Literature review of benzoyl pyridine derivatives in medicinal chemistry
An In-Depth Technical Guide to Benzoyl Pyridine Derivatives in Medicinal Chemistry
Abstract
The pyridine ring is a fundamental heterocyclic scaffold that is present in a vast number of natural products and synthetic compounds with significant biological activity.[1] When functionalized with a benzoyl group, the resulting benzoylpyridine core acts as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[2][3] This versatility has led to the development of benzoyl pyridine derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive review of the medicinal chemistry of benzoyl pyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to create these molecules, explore their diverse pharmacological applications through detailed structure-activity relationship (SAR) analyses, and present their mechanisms of action. This guide aims to bridge the gap between synthesis and application, offering field-proven insights and detailed protocols to accelerate the discovery of novel therapeutics based on this remarkable scaffold.
Part 1: The Benzoyl Pyridine Core: A Privileged Scaffold in Drug Discovery
The fusion of a pyridine ring and a benzoyl moiety creates a unique chemical architecture. The pyridine, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and imparts polarity, which can enhance solubility and bioavailability.[4] The benzoyl group provides a rigid, aromatic system capable of engaging in π-π stacking and hydrophobic interactions within protein binding pockets. The ketone linker offers a point for hydrogen bonding and can be a crucial anchor for receptor binding. This combination of features makes the benzoylpiperidine fragment, a related structure, a metabolically stable and versatile frame for drug design.[2][3][5] The adaptability of this core structure allows for systematic modification at multiple positions, enabling chemists to fine-tune the pharmacological profile of the resulting derivatives to achieve high potency and selectivity for various biological targets.
Part 2: Synthetic Strategies for Benzoyl Pyridine Derivatives
The construction of the benzoyl pyridine scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies
-
Friedel-Crafts and Related Acylations: A common approach involves the reaction of cyanopyridines with substituted benzenes in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.[6] This method is effective for introducing the benzoyl group onto the pyridine ring. The reaction must be conducted under anhydrous conditions as water can deactivate the catalyst.[6]
-
Oxidation of Phenyl(pyridin-2-yl)methanol: This precursor can be oxidized to the corresponding ketone using various oxidizing agents. While traditional methods used toxic reagents like potassium dichromate, modern approaches utilize milder and more environmentally friendly catalysts, such as ionic hydrides with dry air or oxygen, achieving high yields of up to 95%.[7]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a versatile method for constructing the C-C bond between the pyridine and benzoyl moieties.
Illustrative Synthetic Workflow
The following diagram illustrates a general and efficient method for the 2-acylation of pyridines using an oxidative approach.
Caption: General workflow for the synthesis of 2-benzoylpyridines.[8]
Part 3: Pharmacological Applications and Structure-Activity Relationships (SAR)
Benzoyl pyridine derivatives have demonstrated significant therapeutic potential across several disease areas. The following sections explore their activity, highlighting key compounds and the structural features that govern their efficacy.
Anticancer Activity
The benzoyl pyridine scaffold is a cornerstone in the development of novel anticancer agents, targeting various hallmarks of cancer.
Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a prime target for cancer chemotherapy. Benzoyl pyridine derivatives have emerged as potent inhibitors of tubulin polymerization by binding to the colchicine site.
A notable series of 6-aryl-2-benzoyl-pyridines has been developed, with compound 4v being exceptionally potent, exhibiting an average IC50 of approximately 1.8 nM against a panel of cancer cell lines.[9][10] X-ray crystallography confirmed that 4v binds directly to the colchicine site on tubulin.[9] In vivo studies showed that 4v effectively suppressed melanoma tumor growth, disrupted tumor angiogenesis, and induced apoptosis.[9][10]
| Compound | R1 (Aryl group at C6) | R2 (Benzoyl group sub.) | Average IC50 (nM) |
| 4a | Phenyl | 3,4,5-trimethoxy | 10.5 |
| 4t | 4-Methoxyphenyl | 3,4,5-trimethoxy | 2.6 |
| 4v | 3-Fluoro-4-methoxyphenyl | 3,4,5-trimethoxy | 1.8 |
| 4w | 3-Chloro-4-methoxyphenyl | 3,4,5-trimethoxy | 2.1 |
| Data synthesized from J. Med. Chem. 2020, 63(2), 827-846.[9][10] |
Structure-Activity Relationship (SAR) Insights:
-
Aryl Group at C6: The presence of a substituted phenyl ring at the 6-position of the pyridine is crucial for activity.
-
Substitution on the Aryl Group: Electron-donating groups, particularly a methoxy group at the para-position, enhance potency. Halogen substitution at the meta-position (e.g., Fluoro or Chloro) further improves activity, as seen in the most potent compound, 4v .[9]
-
Benzoyl Group: A 3,4,5-trimethoxy substitution pattern on the benzoyl ring is consistently found in the most active compounds, mimicking the trimethoxyphenyl ring of colchicine.
Caption: Mechanism of action for benzoyl pyridine tubulin inhibitors.
The 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine scaffold has been identified as a potent inhibitor of cancer cell proliferation, with a proposed mechanism involving the disruption of phospholipid metabolism via inhibition of PI-PLC.[11]
In a recent study, a library of analogues featuring benzoyl or secondary benzyl alcohol tethers at the 5-position was synthesized and evaluated.[11] It was found that compounds with a secondary alcohol linker had superior efficacy compared to their ketone (benzoyl) counterparts. The most potent compounds, 7h and 7i , demonstrated IC50 concentrations of 25–50 nM against HCT116 and MDA-MB-231 cancer cells.[11]
SAR Insights:
-
Linker at C5: Reducing the benzoyl ketone to a secondary alcohol consistently improved anti-proliferative activity.[11]
-
Eastern Ring (R2): A 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was important for maximizing activity.[11]
-
Western Ring (R1): Electron-rich substituents like alkoxy groups on the phenyl ring of the benzoyl/benzyl alcohol moiety improved activity.[11]
P-glycoprotein (Pgp) is a major contributor to multidrug resistance in cancer. Certain 2-benzoylpyridine thiosemicarbazones have been shown to "hijack" lysosomal Pgp in resistant cells.[12] These compounds chelate copper, form redox-active complexes, and mediate Pgp-dependent lysosomal membrane permeabilization (LMP), leading to potent cytotoxicity specifically in resistant cells.[12] This novel mechanism represents a promising strategy for targeting and eliminating drug-resistant tumors.
Antimicrobial Activity
The benzoyl pyridine scaffold has also been exploited for the development of agents to combat microbial infections.
A study on 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones revealed several compounds with promising in vitro antibacterial and antifungal properties.[13] Similarly, copper (II) complexes of 2-benzoylpyridine-based hydrazones have shown significantly enhanced antimicrobial activity compared to the hydrazone ligands alone, demonstrating the potential of metal complexes in this therapeutic area.[14]
| Compound Class | Organism | Activity | Reference |
| 5-Benzoyl-2-pyridones | Bacteria & Fungi | In vitro activity | [13] |
| 2-Benzoylpyridine Hydrazones | Candida albicans | Significant antifungal activity | [14] |
| 1-Benzoyl Pyrazoles | S. aureus, E. coli, C. albicans | Moderate to good antimicrobial activity | [15] |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Strong activity, low resistance development | [16] |
Anti-inflammatory Activity
Several series of pyridine derivatives incorporating a benzoyl or related acyl group have been investigated for anti-inflammatory properties. For example, certain newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives were evaluated and showed notable anti-inflammatory and analgesic activities when compared to diclofenac.[17] Another study on 7-acyl substituted 1-benzoxepanes found that the benzoyl derivatives were more active than their halogenobenzoyl counterparts.[18] These findings underscore the potential of the benzoyl pyridine core in developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
Part 4: Case Study: Detailed Experimental Protocol
To provide a practical, field-proven methodology, this section details a representative synthesis for a pyridine derivative of benzoyl-phenoxy-acetamide, a class of compounds investigated for anti-glioblastoma activity.[19]
Synthesis of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide (HR67)
Causality: This multi-step procedure ensures the formation of the final product in high yield by first preparing a stable suspension of the aminopyridine and base to ensure dryness, followed by the slow addition of the reactive fenofibric chloride at low temperatures to control the exothermic reaction and prevent side-product formation. The final heating step drives the reaction to completion.
Step-by-Step Methodology:
-
Preparation of the Amine Suspension:
-
In a dry, nitrogen-flushed flask, suspend 3-aminopyridine (14.2 g; 0.15 mol) and anhydrous sodium carbonate (42.4 g; 0.4 mol) in dry pyridine.
-
Sonicate the suspension for 30 minutes.
-
Leave the mixture to stand at room temperature overnight in a closed system under a nitrogen atmosphere to ensure complete dryness.
-
-
Preparation of Fenofibric Chloride (FFC):
-
This step should be performed in a separate flask under a nitrogen atmosphere.
-
To a solution of fenofibric acid in dry dichloromethane, slowly add oxalyl chloride.
-
Stir the reaction at room temperature until the evolution of gas ceases. The resulting solution of FFC is used directly in the next step.
-
-
Coupling Reaction:
-
Cool the pyridine suspension from Step 1 to 0–5 °C using an ice-water bath.
-
Slowly add a dichloromethane solution of freshly prepared FFC to the cold pyridine suspension under a nitrogen atmosphere.
-
Stir the reaction mixture at 0–5 °C for 3 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Finally, heat the reaction mixture to 60 °C for an additional 3 hours.
-
-
Isolation and Purification:
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Add water to the residue, which will precipitate the crude product.
-
Isolate the solid product by filtration.
-
Wash the filter cake extensively with water to remove pyridine and inorganic salts.
-
Dry the purified product under vacuum.
-
Part 5: Challenges and Future Perspectives
While benzoyl pyridine derivatives have shown immense promise, several challenges remain. Achieving isoform selectivity for protein targets, improving pharmacokinetic profiles (ADME), and minimizing off-target toxicities are ongoing hurdles in the drug development process.
The future of benzoyl pyridine research is bright. The application of computational modeling and structure-based drug design will continue to rationalize SAR trends and guide the synthesis of more potent and selective inhibitors.[19] Exploring novel biological targets beyond those already established and developing derivatives as chemical probes or diagnostic agents are exciting future directions.[2][3] Furthermore, the development of innovative, sustainable synthetic methodologies will be crucial for the large-scale production of these valuable compounds.[8]
Part 6: Conclusion
The benzoyl pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent versatility, arising from the unique combination of the pyridine and benzoyl moieties, has enabled the development of a diverse range of bioactive compounds. From potent tubulin inhibitors for cancer therapy to novel agents for combating microbial resistance, these derivatives continue to make a significant impact on the field of drug discovery. The continued exploration of this chemical space, guided by rational design and innovative synthesis, promises to deliver the next generation of therapeutics for a multitude of human diseases.
References
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Li, W., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. [Link][9][10]
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Huszcza, W., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports. [Link][19]
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ACS Publications. (2019). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]
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Seebacher, N., et al. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry. [Link][12]
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van Rensburg, M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. [Link][11]
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Abdel-Gawad, H., et al. (2023). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Journal of the Serbian Chemical Society. [Link][13]
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The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. [Link]
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ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Sciforum. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]
-
Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link][16]
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- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 7. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 8. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jpsbr.org [jpsbr.org]
- 16. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 17. Anti-inflammatory and analgesic activities of some newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes for the Synthesis of Advanced Pharmaceutical Intermediates using 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical development, the strategic design of molecular scaffolds is paramount. The pyridine ring, a privileged structure in medicinal chemistry, serves as a core component in numerous FDA-approved drugs. The compound 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine represents a highly versatile, yet specialized, building block for the synthesis of complex drug candidates. Its utility is derived from two distinct and orthogonally reactive functional handles:
-
The 2-Chloropyridine Moiety: This site is an electrophilic handle primed for modern palladium-catalyzed cross-coupling reactions. The chlorine atom, while less reactive than bromine or iodine, offers advantages in terms of cost and availability, and its reactivity can be unlocked with appropriately designed catalyst systems. This position is ideal for introducing aryl (C-C coupling) or amino (C-N coupling) substituents, which are foundational transformations in drug discovery.[1][2]
-
The Benzoyl Ketone: This functional group provides a secondary site for a wide array of chemical modifications. It can be reduced to a secondary alcohol, serve as an anchor point for building more complex side chains, or be converted into other functional groups, allowing for late-stage diversification of a lead compound.
This guide provides detailed protocols for leveraging the 2-chloro position of this intermediate in two of the most powerful and widely used reactions in pharmaceutical synthesis: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.
Physicochemical Properties
The fundamental properties of the starting intermediate are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.71 g/mol |
| IUPAC Name | (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone |
| CAS Number | 1187168-10-0 (Isomer reference) |
| Appearance | Off-white to yellow solid (Predicted) |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene) |
Application Note 1: Synthesis of N-Aryl Pyridin-2-amine Scaffolds via Buchwald-Hartwig Amination
Scientific Context & Rationale
The N-aryl-2-aminopyridine scaffold is a cornerstone of many targeted therapies, particularly in oncology, where it functions as a "hinge-binding" motif in numerous kinase inhibitors. The Buchwald-Hartwig amination is the preeminent method for constructing this C-N bond, offering broad functional group tolerance and high efficiency.[3]
The primary challenge in coupling 2-chloropyridines is the relative inertness of the C-Cl bond towards oxidative addition, the rate-limiting step of the catalytic cycle.[4] To overcome this, this protocol employs a state-of-the-art catalytic system:
-
Palladium Precatalyst: A G3 (third-generation) palladacycle is used. These catalysts are air-stable and reliably generate the active, monoligated Pd(0) species in solution, leading to more reproducible results than sources like Pd(OAc)₂.[2]
-
Ligand: A bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos) is essential. The steric bulk promotes the reductive elimination of the product, while the electron-donating nature facilitates the difficult oxidative addition of the C-Cl bond.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle without competing side reactions.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a representative N-(4-methoxyphenyl)-5-(3,5-dimethylbenzoyl)pyridin-2-amine intermediate.
Materials:
-
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (1.0 equiv)
-
4-Methoxyaniline (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (1.0 equiv), 4-methoxyaniline (1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The active Pd(0) catalyst is sensitive to oxygen and will be deactivated if the atmosphere is not scrupulously inert.[4]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Causality: The use of dry, degassed solvent is critical to prevent quenching of the strong base and to avoid side reactions like hydrodehalogenation.[4]
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water, then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl pyridin-2-amine product.
Application Note 2: Synthesis of 2-Aryl Pyridine Scaffolds via Suzuki-Miyaura Coupling
Scientific Context & Rationale
The biaryl motif is another exceptionally important structure in pharmaceuticals. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is the most widely used reaction for creating these C(sp²)-C(sp²) bonds due to its operational simplicity and the stability and low toxicity of the boronic acid reagents.[5][6]
This protocol outlines a general procedure for the Suzuki coupling of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. Key considerations for this transformation include:
-
Catalyst and Ligand: A combination of a simple palladium source like Palladium(II) Acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like SPhos is highly effective for activating 2-chloropyridines.[7]
-
Base and Solvent: The reaction requires a base to activate the boronic acid in the transmetalation step. A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often ideal. A biphasic solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic-soluble and water-soluble components of the reaction.[7][8]
Catalytic Cycle Diagram: The Suzuki-Miyaura Reaction
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a representative 2-(4-fluorophenyl)-5-(3,5-dimethylbenzoyl)pyridine intermediate.
Materials:
-
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (1.0 equiv)
-
4-Fluorophenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
Procedure:
-
Reagent Setup: To a Schlenk flask, add 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask and perform the evacuate/backfill cycle with Argon or Nitrogen three times.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a substrate concentration of 0.1 M. Causality: Water is essential for the transmetalation step, helping to activate the boronic acid and solubilize the inorganic base.[7]
-
Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring to ensure adequate mixing between the phases.
-
Monitoring: Monitor the reaction for the disappearance of starting material using LC-MS or TLC (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Transfer to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl pyridine product.
Quality Control & Analytical Protocol
Accurate monitoring of reaction progress and confirmation of final product purity are essential. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary tool for this analysis.[9][10]
Protocol: Reaction Monitoring and Purity Analysis by HPLC-MS
-
Sample Preparation: During the reaction, carefully take a small aliquot (~5-10 µL) from the reaction mixture under an inert atmosphere. Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water. Vortex thoroughly.
-
HPLC-MS Analysis: Inject a small volume (e.g., 1-5 µL) of the diluted sample onto the HPLC-MS system.
-
Data Analysis: Monitor the disappearance of the starting material peak (2-Chloro-5-(3,5-dimethylbenzoyl)pyridine) and the appearance of the product peak at their respective retention times. Confirm the identity of the peaks by their mass-to-charge ratio (m/z) from the mass spectrometer.
-
Final Purity: For the final, purified product, prepare a standard solution (e.g., 1 mg/mL in acetonitrile) and inject it to determine the purity by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).
Typical QC Specifications for Final Product
| Test | Specification | Method |
| Appearance | White to Light Yellow Solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
| Purity | ≥ 98.0% | HPLC (UV, 254 nm) |
| Mass Confirmation | Matches calculated exact mass ± 5 ppm | High-Resolution Mass Spectrometry (HRMS) |
| Residual Solvents | ≤ 5000 ppm (Toluene), ≤ 880 ppm (Ethyl Acetate) | GC-Headspace |
References
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). Tetrahedron. [Link]
-
Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. ResearchGate. [Link]
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (2021). Reaction Chemistry & Engineering. [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Synthetic Communications. [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). Nature Communications. [Link]
-
Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. vapourtec.com [vapourtec.com]
Step-by-step laboratory procedure for synthesizing (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone
This document outlines a validated laboratory protocol for the synthesis of (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone . This procedure is designed for medicinal chemistry applications where high purity and yield are required, utilizing the Weinreb Amide strategy to prevent over-addition side reactions common with direct Grignard additions to acid chlorides.
Part 1: Strategic Analysis & Retrosynthesis
Rationale: Direct addition of Grignard reagents to 6-chloronicotinoyl chloride often results in the formation of tertiary alcohols (over-addition) or complicates purification due to the reactivity of the pyridine ring. The Weinreb amide route is selected as the "Gold Standard" for this transformation because the stable 5-membered chelate intermediate prevents the addition of a second equivalent of the nucleophile, ensuring exclusive ketone formation upon hydrolysis.
Retrosynthetic Logic:
-
Target: (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone[1][2]
-
Disconnection: C(O)–Aryl bond.
-
Intermediates:
Caption: Retrosynthetic pathway utilizing the Weinreb amide intermediate to ensure selective ketone formation.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of N-methoxy-N-methyl-6-chloronicotinamide
This step converts the acid chloride into the stable Weinreb amide.[2]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
|---|---|---|---|---|
| 6-Chloronicotinoyl chloride | 176.00 | 1.0 | 5.00 g (28.4 mmol) | Starting Material |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | 3.32 g (34.1 mmol) | Amine Source |
| Triethylamine (TEA) | 101.19 | 2.5 | 9.9 mL (71.0 mmol) | Base (Acid Scavenger) |
| Dichloromethane (DCM) | - | - | 100 mL | Solvent (Anhydrous) |[2][3]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Solubilization: Add N,O-dimethylhydroxylamine hydrochloride (3.32 g) and anhydrous DCM (100 mL). The salt will be suspended.
-
Base Addition: Cool the suspension to 0°C (ice bath). Add Triethylamine (9.9 mL) dropwise over 10 minutes. The mixture will become a clear solution or a fine suspension of amine salts.
-
Acylation: Add 6-Chloronicotinoyl chloride (5.00 g) portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 15 minutes, maintaining the temperature < 5°C.
-
Note: The reaction is exothermic. Control addition rate to prevent runaway heating.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.
-
Workup:
-
Quench with saturated NaHCO₃ (50 mL).
-
Separate phases.[5] Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with 1M HCl (50 mL) to remove excess TEA/amine, then Brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically a pale yellow oil or solid. If necessary, purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Yield Expectation: 85–95% (Pale yellow solid).
Step 2: Grignard Addition to Form (6-chloropyridin-3-yl)(3,5-dimethylphenyl)methanone
The Weinreb amide is reacted with the aryl Grignard reagent.[2]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
|---|---|---|---|---|
| Weinreb Amide (from Step 1) | 200.62 | 1.0 | 4.00 g (19.9 mmol) | Electrophile |
| 3,5-Dimethylphenylmagnesium bromide | ~209.3 | 1.3 | 26.0 mL (0.5M in THF) | Nucleophile |
| Tetrahydrofuran (THF) | - | - | 60 mL | Solvent (Anhydrous) |
| 1M HCl (aq) | - | - | 50 mL | Quench/Hydrolysis |[2]
Procedure:
-
Setup: Oven-dry a 250 mL 3-neck RBF. Equip with a pressure-equalizing addition funnel, nitrogen inlet, and stir bar.
-
Dissolution: Dissolve the Weinreb amide (4.00 g) in anhydrous THF (60 mL) and cool to 0°C .
-
Grignard Addition: Transfer the 3,5-Dimethylphenylmagnesium bromide solution (26.0 mL, 0.5M) to the addition funnel via cannula (air-sensitive!).
-
Reaction: Dropwise add the Grignard reagent to the cold amide solution over 20–30 minutes.
-
Observation: A color change (often to yellow/orange) indicates the formation of the tetrahedral magnesium chelate.
-
-
Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Monitoring: TLC (Hexane:EtOAc 3:1). The amide spot should be fully consumed.
-
-
Quench & Hydrolysis (Critical):
-
Cool the mixture back to 0°C.
-
Slowly add 1M HCl (50 mL). Caution: Exothermic gas evolution.
-
Stir vigorously for 20 minutes to ensure complete hydrolysis of the stable intermediate into the ketone.
-
-
Extraction:
-
Dilute with EtOAc (100 mL).[5] Separate layers.
-
Extract aqueous layer with EtOAc (2 x 50 mL).
-
Wash combined organics with saturated NaHCO₃ (to neutralize acid), water, and brine.
-
Dry (MgSO₄) and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO₂, 5% → 20% EtOAc in Hexanes).
Yield Expectation: 75–85% (White to off-white crystalline solid).[2]
Part 3: Workflow Visualization
Caption: Operational workflow for the two-step synthesis of the target diaryl ketone.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link[2]
- Knochel, P.; et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates". Handbook of Metathesis, Vol 2. (General reference for Pyridyl-Grignard handling).
-
Sigma-Aldrich. (2024). "Product Specification: 3,5-Dimethylphenylmagnesium bromide 0.5M in THF". Link[2]
-
University of Bologna. (2015). "Organocatalytic Desymmetrization Reactions: Preparation of Weinreb Amides from Nicotinoyl Chlorides". Doctoral Thesis Repository. (Validates Step 1 conditions). Link
-
PubChem. (2024). "Compound Summary: 6-Chloro-N-methoxy-N-methylnicotinamide". Link[2]
Sources
- 1. 1187169-23-8|(6-Chloropyridin-3-yl)(3-phenoxyphenyl)methanone|BLD Pharm [bldpharm.com]
- 2. US20170273972A1 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: Strategic Friedel-Crafts Acylation for the Synthesis of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
[1]
Executive Summary
The synthesis of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine presents a classic paradox in electrophilic aromatic substitution. The target molecule combines an electron-deficient nitrogen heterocycle (2-chloropyridine) with a specific meta-substituted benzoyl moiety. Standard Friedel-Crafts protocols often fail due to two primary factors:
-
Pyridine Deactivation: The basic nitrogen atom coordinates with Lewis acids (e.g., AlCl₃), forming a super-electrophile "sink" that deactivates the ring toward acylation.[1]
-
Regiochemical Mismatch: Attempting to synthesize the benzoyl fragment via acylation of m-xylene predominantly yields the 2,4-dimethyl isomer, not the required 3,5-dimethyl isomer.[1]
This Application Note details the "Pre-Installed Motif" Strategy , a modified Friedel-Crafts protocol that utilizes 3,5-dimethylbenzoyl chloride and 2-chloropyridine .[1] Unlike standard methods, this protocol employs a High-Loading Lewis Acid technique to overcome nitrogen complexation, ensuring the successful formation of the target 3,5-isomer.[1]
Strategic Analysis & Mechanistic Insight
The "Lewis Acid Sink" Challenge
In standard Friedel-Crafts acylation, 1.1 equivalents of AlCl₃ are sufficient to generate the acylium ion. However, when the substrate is a pyridine derivative, the nitrogen lone pair acts as a potent Lewis base.[1]
-
Step 1 (The Sink): The first equivalent of AlCl₃ binds irreversibly to the pyridine nitrogen. This creates a positively charged complex that is highly deactivated toward electrophilic attack.
-
Step 2 (The Activation): A second equivalent of AlCl₃ is required to activate the acyl chloride.
-
Step 3 (The Reaction): The reaction requires harsh conditions (reflux in high-boiling solvents) to force the acylium ion to attack the deactivated pyridine ring.
Pathway Visualization
The following diagram illustrates the competitive coordination pathways that dictate the stoichiometry of this reaction.
Figure 1: Mechanistic pathway showing the necessity of excess Lewis Acid to overcome N-complexation.[1]
Detailed Experimental Protocol
Method: High-Loading Friedel-Crafts Acylation
Objective: Synthesize 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine via direct acylation of 2-chloropyridine.[1]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |
| 2-Chloropyridine | 113.54 | 1.0 | Substrate |
| 3,5-Dimethylbenzoyl chloride | 168.62 | 1.2 | Acylating Agent (Pre-installed isomer) |
| Aluminum Chloride (AlCl₃) | 133.34 | 3.0 | Catalyst (Anhydrous) |
| 1,2-Dichloroethane (DCE) | - | Solvent | High-boiling solvent (83°C) |
| HCl (aq) | - | Quench | Hydrolysis |
Step-by-Step Workflow
1. Catalyst Activation (Inert Atmosphere Required)
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with Argon or Nitrogen.
-
Charge the flask with Aluminum Chloride (3.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) (5-10 volumes relative to substrate).
-
Note: AlCl₃ is hygroscopic; handle quickly or in a glovebox.
2. Formation of the "Sink" Complex
-
Cool the slurry to 0°C using an ice bath.
-
Add 2-Chloropyridine (1.0 equiv) dropwise over 15 minutes.
-
Observation: A significant exotherm will occur, and the slurry may thicken or change color (often yellow/orange) as the N-AlCl₃ complex forms.
-
Stir at 0°C for 30 minutes to ensure complete complexation.
3. Acylium Ion Generation & Reaction
-
Add 3,5-Dimethylbenzoyl chloride (1.2 equiv) dropwise to the mixture at 0°C.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to Reflux (83°C) .
-
Reaction Time: Monitor via HPLC or TLC. Reaction typically requires 12–24 hours due to the deactivated nature of the pyridine ring.
4. Quenching & Workup (Critical Safety Step)
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly onto a mixture of Ice and concentrated HCl (approx. 100 mL). Caution: Vigorous evolution of HCl gas and heat.
-
Stir for 1 hour to break the Aluminum-Nitrogen complex.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
5. Purification
-
The crude residue will likely contain unreacted 2-chloropyridine.
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 90:10 to 70:30).
-
Target Product: 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (Solid).[1]
Process Flow Diagram
Figure 2: Operational workflow for the high-loading Lewis Acid protocol.
Critical Scientific Note: Regioselectivity & Isomer Control
It is imperative to address why the "Reverse Friedel-Crafts" (reacting 6-chloronicotinoyl chloride with xylene) is NOT recommended for this specific isomer.
| Parameter | Direct Method (Recommended) | Reverse Method (Not Recommended) |
| Reagents | 3,5-Dimethylbenzoyl chloride + 2-Chloropyridine | 6-Chloronicotinoyl chloride + m-Xylene |
| Mechanism | Acylation of Pyridine | Acylation of Benzene derivative |
| Major Product | 3,5-Dimethyl isomer (Pre-defined) | 2,4-Dimethyl isomer (Ortho/Para direction) |
| Regiocontrol | 100% (Structurally fixed) | <5% (Thermodynamically disfavored) |
| Yield | Low to Moderate (30-50%) | High (but wrong isomer) |
References
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid stoichiometry in heterocyclic acylation).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Details the reactivity of pyridine N-oxides and complexes). Link
-
Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-... (Describes similar chloropyridine intermediate handling). Link
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Application Note. (General protocols for acylation). Link
Sources
- 1. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 2. oro.open.ac.uk [oro.open.ac.uk]
- 3. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tdcommons.org [tdcommons.org]
- 6. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification strategies for removing impurities from 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
Technical Support Center: Purification of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
Module 1: Diagnostic & Triage – Know Your Impurity Profile
User Query: "My crude product is a dark amber oil/solid. HPLC shows 85% purity. What are the likely contaminants?"
Scientist Response: Before initiating purification, we must diagnose the "Patient Zero" of your reaction mixture. Based on the standard synthesis routes (Friedel-Crafts acylation or Grignard/Lithiation coupling), your crude 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (CAS: 1187168-10-0 analogs) likely contains specific classes of impurities.
Table 1: Common Impurity Profile & Diagnostic Signatures
| Impurity Type | Likely Origin | Diagnostic Signature (TLC/HPLC) | Removal Strategy |
| 3,5-Dimethylbenzoic Acid | Hydrolysis of starting acid chloride | Streaking on TLC (acidic); Broad peak | Base Wash (NaHCO₃/NaOH) |
| 2-Chloropyridine / Isomers | Unreacted starting material | Low retention time (non-polar); Distinct odor | High Vac Distillation or Recrystallization |
| Des-chloro analog | Over-reduction (if metal catalyzed) | Very similar Rf to product; Mass = M-34 | Column Chromatography (High efficiency) |
| Transition Metal Residues | Pd/Ni catalysts (Suzuki/Negishi) | Dark color; Ash content | Scavenger Resins or Charcoal |
| Oligomers/Tars | Thermal polymerization of pyridine | Baseline material; Dark color | Silica Plug Filtration |
Module 2: Purification Protocols
Protocol A: The "Golden Standard" Chemical Wash (First Line of Defense)
Target: Removal of acidic by-products (benzoic acids) and trace phenols.
Why this works: The target molecule is a diaryl ketone with a chloropyridine ring. It is neutral to weakly basic. Acidic impurities like 3,5-dimethylbenzoic acid can be quantitatively removed by converting them into water-soluble salts.
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
-
Acidic Wash (Optional but recommended): Wash with 0.5 M HCl (cold).
-
Note: The 2-chloropyridine nitrogen is weakly basic due to the electron-withdrawing chlorine and carbonyl groups. It will likely not protonate significantly at this concentration, but highly basic amine impurities will be removed.
-
-
Alkaline Wash (Critical): Wash the organic layer 2x with Saturated NaHCO₃ followed by 1x with 1M NaOH .
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate.
Protocol B: Recrystallization (For Solids >90% Purity)
Target: Removal of structural isomers and starting materials.
Solvent System: Ethanol/Water or Isopropanol (IPA)/Hexane.
-
Solubility Test: Dissolve 100 mg in minimal boiling IPA. If soluble, add Hexane dropwise until turbidity persists.
-
Process:
-
Dissolve crude solid in boiling IPA (approx. 3-5 mL/g).
-
Perform a hot filtration if insoluble black specks (metals/carbon) are present.
-
Allow to cool slowly to room temperature (RT) over 2 hours.
-
Chill at 0-4°C for 4 hours.
-
-
Harvest: Filter crystals and wash with cold Hexane.
Protocol C: Flash Chromatography (For Oily/Complex Mixtures)
Target: Separation of des-chloro impurities and non-polar starting materials.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5 → End 80:20).
-
Loading: Dissolve in minimal DCM or adsorb onto silica (dry loading) if solubility is poor in mobile phase.
-
Visualization: UV (254 nm). The benzoyl group is a strong chromophore.
Module 3: Troubleshooting Guide (Q&A)
Q1: "I tried recrystallizing from Ethanol, but the product oiled out instead of crystallizing. What went wrong?" A: "Oiling out" occurs when the impurity profile depresses the melting point below the solvent's boiling point, or the solution is too concentrated.
-
Fix: Re-dissolve the oil in the boiling solvent and add a "seed crystal" of pure product if available. Alternatively, switch to a solvent pair with a larger polarity difference, such as EtOAc/Heptane . Add the non-solvent (Heptane) very slowly to the hot solution until just cloudy, then add one drop of solvent (EtOAc) to clear it. Cool very slowly.
Q2: "My product has a persistent yellow/brown color even after chromatography. How do I remove it?" A: This is likely due to trace pyridine-N-oxides or conjugated oligomers.
-
Fix: Dissolve the compound in warm Ethanol and treat with Activated Charcoal (10 wt%) . Reflux for 15 minutes, filter through a Celite pad while hot. This physically adsorbs high-molecular-weight colored impurities.
Q3: "I suspect metal contamination (Pd/Cu) is affecting my downstream biological assay. How do I clean it?" A: Standard chromatography often fails to remove trace metals.
-
Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) at the end of the reaction. Stir the organic solution with the resin for 2-4 hours, then filter. Alternatively, a wash with aqueous N-Acetylcysteine or EDTA solution can chelate metals into the aqueous phase.
Module 4: Visualizing the Workflow
The following diagram illustrates the logical decision tree for purifying 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine based on the physical state and impurity profile.
Caption: Decision matrix for selecting the optimal purification route based on crude physical state and initial purity assessment.
Module 5: FAQ
Q: Can I use acid extraction to purify this pyridine derivative? A: Use caution. While pyridines are generally basic, the electron-withdrawing chlorine at C2 and the benzoyl group at C5 significantly reduce the basicity of the nitrogen. Strong acids (like conc. HCl) might protonate it, but they could also induce hydrolysis of the ketone or nucleophilic displacement of the chloride. We recommend relying on the neutrality of the molecule for purification (washing away other acids/bases) rather than trying to extract the molecule itself into acid.
Q: What is the expected melting point? A: While specific experimental data for this exact analog can vary by crystal form, structurally similar diaryl ketones (e.g., 2-chloro-5-benzoylpyridine) typically melt between 60°C and 80°C . If your solid melts significantly lower (<50°C), it likely contains solvent residues or starting material (eutectic depression).
Q: Is the chlorine atom labile? A: The 2-chloro position is activated for Nucleophilic Aromatic Substitution (SnAr), especially with the electron-withdrawing carbonyl at C5. Avoid using strong nucleophiles (like methoxide, hydroxide in hot conditions, or thiolates) during purification, as you may accidentally displace the chlorine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1187168-10-0. Retrieved from [Link]
-
Organic Syntheses (2011). Synthesis of Pyridine Derivatives via Friedel-Crafts Acylation. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]
-
EPA CompTox Dashboard (2025). 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine Properties. Retrieved from [Link]
Sources
Solving solubility issues of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine in aqueous media
Welcome to the technical support center for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. This guide provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions to ensure the successful integration of this molecule into your research.
Physicochemical Properties and Solubility Profile
Understanding the inherent properties of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is the first step in developing an effective solubilization strategy. While specific experimental data for this exact compound is sparse in public literature, we can infer its likely behavior based on its structural components: a chlorinated pyridine ring and a dimethylbenzoyl group.
Structural Features and Their Implications:
-
Chlorinated Pyridine Ring: The pyridine ring introduces a basic nitrogen atom, suggesting that the compound's solubility will be pH-dependent.[1] The chloro-substituent adds to the molecule's hydrophobicity.
-
Dimethylbenzoyl Group: This bulky, non-polar group significantly contributes to the molecule's low aqueous solubility.
Based on these features, 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine is predicted to be a hydrophobic, weakly basic compound.[1][2]
Table 1: Estimated Physicochemical Properties of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
| Property | Estimated Value/Characteristic | Implication for Aqueous Solubility |
| Molecular Weight | 245.71 g/mol [3] | Higher molecular weight can negatively impact solubility.[4] |
| LogP (Octanol-Water Partition Coefficient) | High (Predicted) | Indicates high lipophilicity and poor water solubility.[5] |
| Aqueous Solubility | Very Low / Practically Insoluble[6] | Direct dissolution in aqueous buffers is unlikely to be successful. |
| pKa (Predicted) | Weakly Basic | Solubility is expected to increase in acidic conditions (lower pH).[2][7] |
| Solubility in Organic Solvents | Soluble in DMSO, Ethanol, Methanol[8][9] | These solvents are suitable for preparing concentrated stock solutions. |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when working with 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine in a question-and-answer format.
Q1: My compound precipitated immediately after I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). What happened and how can I fix it?
A1: This is a classic case of "solvent shock."[8] The compound is highly soluble in the organic stock solvent (DMSO) but crashes out when rapidly transferred to an aqueous environment where its solubility is exceedingly low.[1]
Causality: The abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the hydrophobic molecules to aggregate and precipitate.
Solutions:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of buffer while vortexing, then add this intermediate dilution to the final volume.[8] This gradual change in solvent polarity can help maintain solubility.
-
Pre-warm the Aqueous Buffer: Increasing the temperature of your buffer to 25°C or 37°C can sometimes improve solubility.[1]
-
Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer system. It is crucial to determine the maximum soluble concentration experimentally.
-
Reduce the Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[10][11] Preparing a more concentrated stock solution allows you to use a smaller volume, thus lowering the final DMSO percentage.
Q2: I'm observing a decrease in my compound's effect over the duration of my multi-day cell culture experiment. Could this be a solubility issue?
A2: Yes, this is a strong possibility. The compound may be slowly precipitating out of the cell culture medium over time, even if it appeared to be in solution initially. This reduces the effective concentration of the compound available to the cells.
Causality: A solution that is seemingly clear may be a supersaturated, thermodynamically unstable state. Over time, the compound can crystallize and fall out of solution. This can be exacerbated by temperature fluctuations in the incubator or evaporation from the culture plates.[6]
Solutions:
-
Incorporate Solubilizing Excipients: The use of cyclodextrins can be highly effective. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the drug molecule, while their hydrophilic exterior keeps the entire complex dissolved in water.[][13][14] This forms a stable solution, preventing precipitation over time.
-
pH Adjustment: Since the compound is weakly basic, lowering the pH of your buffer system (if your experiment permits) can increase its solubility by protonating the pyridine nitrogen.[7][15]
-
Regular Media Changes: If other methods are not feasible, more frequent replacement of the media containing the compound can help maintain a more consistent concentration.
Q3: Can I increase the solubility by simply lowering the pH of my buffer?
A3: While lowering the pH is a valid strategy for a weakly basic compound, there are important considerations.[16][17]
Causality: At a pH below the compound's pKa, the pyridine nitrogen will be protonated, creating a charged species that is more soluble in polar solvents like water.[2]
Considerations:
-
Experimental Compatibility: Your cells or assay system must be able to tolerate the lower pH without affecting the biological outcome. Most cell culture experiments are performed at a physiological pH of 7.2-7.4.
-
Buffer Choice: Be cautious with phosphate buffers (like PBS) as they can sometimes interact with small molecules and reduce their solubility, especially when a compound precipitates.[1] Consider alternative buffering agents like HEPES or MES if precipitation in PBS is observed.
Q4: I've tried using co-solvents, but I'm still getting precipitation. What's my next step?
A4: If simple co-solvent systems are failing, a more advanced formulation strategy is required. The most recommended next step is the use of cyclodextrins.
Causality: Cyclodextrins form inclusion complexes with hydrophobic molecules, effectively creating a water-soluble "package" for the drug.[18] This is not just a co-solvent effect but a true molecular encapsulation that can dramatically increase aqueous solubility.[14]
Recommended Cyclodextrins:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Often a good starting point due to its high water solubility and low toxicity.
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): Also widely used, particularly in parenteral formulations.[14]
The choice between them may require some empirical testing to see which one provides the best solubility enhancement for this specific compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a standard 10 mM stock solution.
Materials:
-
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and sonicator
Procedure:
-
Weigh out the required amount of solid compound. For a 1 mL 10 mM stock, you will need 2.457 mg.
-
Transfer the weighed compound to a sterile tube.
-
Add approximately half of the final desired volume of DMSO (e.g., 500 µL for a 1 mL final volume).
-
Vortex the mixture vigorously until the solid is completely dissolved.[6]
-
If dissolution is slow, use a sonicator for 5-10 minutes.
-
Once fully dissolved, add DMSO to the final desired volume.
-
Mix thoroughly by inverting the tube several times.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determination of Kinetic Aqueous Solubility (Shake-Flask Method)
This protocol allows you to determine the maximum soluble concentration of your compound in a specific aqueous buffer.[6]
Materials:
-
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaker or rotator at a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-UV or LC-MS for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial (enough that a small amount of solid will remain undissolved).
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on a shaker for 24-48 hours in a temperature-controlled environment to reach equilibrium.[1]
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.[19]
-
Carefully remove an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantify the concentration of the compound in the filtrate using a validated analytical method like HPLC-UV. This concentration represents the kinetic solubility.[19]
Visualizations
Caption: Decision tree for troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q: What is a safe final concentration of DMSO for my cell-based assays? A: A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[8] Some robust cell lines may tolerate up to 0.5%, but it is always critical to run a vehicle control (media with the same final DMSO concentration but without the compound) to account for any solvent-induced effects.[10][11]
Q: Are there alternatives to DMSO for making a stock solution? A: Yes, ethanol can also be used as a solvent for many hydrophobic compounds.[9] However, like DMSO, its final concentration in cell culture should be kept low, as it can also have cytotoxic effects.[11][20] The choice between DMSO and ethanol can depend on the specific compound and the experimental system.
Q: How do I prepare a formulation with cyclodextrins? A: To prepare a cyclodextrin formulation, you would typically dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer first. Then, you would slowly add your concentrated compound stock (in DMSO) to the cyclodextrin-containing buffer while vortexing. The mixture should be allowed to equilibrate, sometimes with gentle heating or sonication, to facilitate the formation of the inclusion complex.
Q: My buffer solution itself has a precipitate after thawing. Is it still usable? A: Some buffers can precipitate upon freezing and thawing. This does not necessarily mean the buffer is bad. Warm the buffer to room temperature and invert the tube gently until the precipitate is completely redissolved before use.[21]
References
-
Carbohydrate Chronicles. How can cyclodextrins enhance solubility? [Link]
-
PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
PMC - NIH. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. [Link]
-
PMC. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Cytotechnology. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
MDPI. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]
-
Semantic Scholar. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]
-
American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]
-
SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]
-
Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Bioanalysis Zone. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
EPA. 2-Chloro-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid. [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
PMC. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. [Link]
-
Scilit. Measurement and Correlation for Solubility of 2-Chloro-5-chloromethylpyridine in Different Solvents. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
Rieke Metals. 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. [Link]
-
PubChem. 2-Chloro-5-nitropyridine. [Link]
-
PubChem. 2-Chloro-5-methylpyrimidine. [Link]
-
PubChem. 2-Chloro-5-hydroxypyridine. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
ResearchGate. 2-Chloro-5-(chloromethyl)pyridine. [Link]
-
FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine | #5625-60 | Rieke Metals Products & Services [riekemetals.com]
- 4. japer.in [japer.in]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 14. mdpi.com [mdpi.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 21. neb.com [neb.com]
Minimizing byproduct formation during the benzoylation of 2-chloropyridine
Executive Summary & Diagnostic Workflow
The Challenge: The "benzoylation of 2-chloropyridine" typically refers to the synthesis of 2-benzoylpyridine (phenyl(pyridin-2-yl)methanone).[1] This transformation is deceptively complex due to the competing nucleophilicity of the pyridine nitrogen and the high reactivity of the C2-metalated intermediates.
Primary Failure Modes:
-
Over-Alkylation: Formation of the tertiary alcohol (diphenyl(pyridin-2-yl)methanol) when using benzoyl chloride.[1]
-
Homocoupling: Formation of 2,2'-bipyridine dimers during metal-halogen exchange.[1]
-
N-Acylation: Formation of unstable N-benzoylpyridinium salts (if C-metalation is incomplete).[1]
Diagnostic Diagram: Use the following logic flow to identify your specific failure point and select the correct troubleshooting module.
Caption: Decision matrix for troubleshooting 2-benzoylpyridine synthesis. Blue nodes indicate decision points; Red/Yellow nodes indicate failure modes; Green nodes indicate optimized protocols.
Troubleshooting Guides (Module-Based)
Module A: The "Over-Addition" Problem (Tertiary Alcohol Formation)
Symptom: You observe a significant byproduct with Mass M+ = 261 (Diphenyl(pyridin-2-yl)methanol) instead of the desired ketone (M+ = 183).
Root Cause: When using Benzoyl Chloride as the electrophile, the product (ketone) is more reactive toward the metallated pyridine than the starting acid chloride. The 2-pyridyl Grignard/Lithium reagent attacks the newly formed ketone immediately, adding a second phenyl group.
The Protocol Fix: The Imine Intermediate Strategy Do not use acid chlorides for this transformation. Switch to Benzonitrile .
| Parameter | Standard (Flawed) | Optimized (Recommended) | Mechanistic Rationale |
| Electrophile | Benzoyl Chloride | Benzonitrile | Nitriles form a stable metallo-imine intermediate that cannot react further until acid hydrolysis.[1] |
| Reagent | 2-Cl-Py + Mg (turnings) | 2-Cl-Py + iPrMgCl | Direct Mg insertion into 2-Cl-Py is sluggish; Exchange is cleaner.[1] |
| Temperature | Reflux / RT | 0°C to RT | Controlled exchange prevents benzyne/dimer formation.[1] |
Step-by-Step Optimization:
-
Exchange: Dissolve 2-chloropyridine (1.0 equiv) in anhydrous THF. Cool to 0°C. Add iPrMgCl (TurboGrignard) (1.1 equiv) dropwise.[1] Stir for 1-2 hours. Note: 2-chloropyridine undergoes exchange slower than 2-bromo; ensure completion by GC/LC aliquot.[1]
-
Addition: Add Benzonitrile (1.2 equiv) slowly.
-
The "Pause": The reaction forms the magnesium salt of the imine (Ph-C(=NMgX)-Py). This species is stable and prevents double addition.[1]
-
Hydrolysis: Quench with aqueous HCl (2M). This hydrolyzes the imine to the ketone.
Alternative: If you must use an acid chloride equivalent, use the Weinreb Amide (N-methoxy-N-methylbenzamide).[1] The stable chelated intermediate prevents over-addition [1].
Module B: The "Sluggish Grignard" & Homocoupling
Symptom: Low conversion of starting material, or presence of 2,2'-bipyridine (M+ = 156).
Root Cause: The C-Cl bond in 2-chloropyridine is stronger than C-Br.[1] Direct insertion of Magnesium metal (Mg(0)) is difficult and often requires high temperatures, which promotes radical homocoupling (Wurtz coupling) or elimination to pyridynes.
The Protocol Fix: Halogen-Metal Exchange (Knochel Method) Avoid direct Mg insertion.[1] Use the exchange method with Isopropylmagnesium Chloride.
Critical Control Points:
-
Temperature: Perform the exchange at 0°C to ambient . Unlike bromopyridines (which exchange at -78°C), chloropyridines require slightly higher energy to exchange, but going above RT risks decomposition [2].[1]
-
Concentration: Keep reaction concentration between 0.5M and 1.0M. Too dilute slows the exchange; too concentrated promotes dimerization.
Module C: N-Acylation vs. C-Acylation
Symptom: Formation of a water-soluble solid that disappears/degrades upon workup, or recovery of starting material.[1]
Root Cause: The pyridine nitrogen is a nucleophile. If the metal-halogen exchange is incomplete, or if you simply mix 2-chloropyridine and benzoyl chloride, the N-atom attacks the acyl chloride, forming the N-benzoyl-2-chloropyridinium salt .[1]
Verification:
-
NMR: Look for a downfield shift of the pyridine ring protons (indicative of a positively charged pyridinium ring).
-
Workup: These salts often hydrolyze back to starting materials in aqueous base.[1]
Prevention: Ensure quantitative metal-halogen exchange before adding the electrophile. Monitor the disappearance of 2-chloropyridine by GC (quench an aliquot with methanol; look for 2-chloropyridine vs. pyridine [de-chlorinated product]).
Frequently Asked Questions (FAQs)
Q1: Can I use Friedel-Crafts acylation to attach the benzoyl group to 2-chloropyridine directly? A: No. Pyridine rings are highly electron-deficient and deactivate the ring toward Electrophilic Aromatic Substitution (EAS).[1] Furthermore, the Lewis Acid (AlCl3) will coordinate to the pyridine nitrogen, killing the catalyst. While some exotic conditions exist, they are not scalable or reliable compared to the organometallic route [3].
Q2: I am seeing a "dimer" impurity that isn't bipyridine. What is it? A: If you are using the Grignard route and benzoyl chloride, you might be seeing the ester byproduct. The tertiary alcohol (formed by over-addition) can react with another equivalent of benzoyl chloride to form the benzoate ester. Check for a mass of ~365 Da.[1] Solution: Switch to the Benzonitrile route (Module A).
Q3: Why is 2-chloropyridine preferred over 2-bromopyridine if the reactivity is lower? A: Cost and atom economy.[1] 2-Chloropyridine is significantly cheaper at scale.[1] However, for R&D/Gram-scale where time is more valuable than reagent cost, 2-bromopyridine is recommended as it undergoes Lithium/Magnesium exchange much faster and at lower temperatures (-78°C), reducing side reactions.[1]
Q4: Can I use Palladium Catalysis instead? A: Yes. For large scale where organometallics are hazardous, Suzuki-Miyaura Carbonylation is the preferred route.[1]
-
Reagents: 2-Chloropyridine + Phenylboronic acid + CO (gas) + Pd catalyst.[1]
-
Advantage:[1][2][3] Avoids moisture sensitivity of Grignards.[1]
-
Disadvantage:[1][3] Requires high-pressure CO equipment (safety hazard).[1]
References
-
Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1]
-
Krasovskiy, A.; Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 43(25), 3333–3336.[1]
-
Joule, J. A.; Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Section: Pyridines - Electrophilic Substitution).
-
Pasquinet, E. et al. (2001).[1] "Metallation of 2-chloropyridine: A study of the reactivity". Tetrahedron, 57(15), 3195-3200.[1]
Sources
Technical Support Center: High-Purity Recrystallization of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you achieve high-purity crystalline material.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a given solvent or solvent system. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) due to their lower concentration or higher solubility.
The success of a recrystallization protocol hinges on the careful selection of the solvent and a precise understanding of the temperature-solubility profile of the compound. For 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine, an effective recrystallization process is crucial for removing starting materials, by-products, and isomers that can interfere with subsequent synthetic steps or compromise the purity of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine?
A1: The primary goal is to achieve the highest possible purity of the compound by removing process-related impurities. These can include unreacted starting materials, by-products from the synthetic route (such as other isomers), and any degradation products. A high-purity crystalline solid is often essential for consistent results in downstream applications, including drug development and material science.
Q2: What are some common impurities I might encounter?
A2: Based on related syntheses of substituted pyridines, common impurities could include positional isomers (e.g., substitution at different positions on the pyridine ring), products of incomplete or over-halogenation, and unreacted starting materials. For instance, in the synthesis of related compounds like 2-chloro-5-methylpyridine, isomers such as 2-chloro-3-methylpyridine are known by-products[1].
Q3: How do I select a suitable solvent for recrystallization?
A3: A good recrystallization solvent for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should dissolve readily in the solvent at or near its boiling point.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Profile: Ideally, impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
A systematic solvent screening is the recommended first step.
Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization Workflow
This protocol outlines a systematic approach to developing a single-solvent recrystallization procedure for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine.
Step 1: Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of your crude 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine into several test tubes.
-
To each tube, add a different solvent from the candidate list (see Table 1) dropwise at room temperature, swirling after each addition. A good candidate will show poor solubility at this stage.
-
Heat the test tubes that show poor solubility at room temperature in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of crystalline solid.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent Class | Specific Solvents to Test | Rationale & Expected Behavior |
| Alcohols | Ethanol, Methanol, Isopropanol | Often show a good solubility gradient with temperature for polar organic molecules. Ethanol is a common choice for recrystallizing related pyridine derivatives[2]. |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective. Often used in combination with a non-polar solvent. |
| Ketones | Acetone | A polar aprotic solvent; its high volatility makes it easy to remove. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar solvents. The target compound is likely less soluble in these. They are often used as anti-solvents in a two-solvent system. Toluene can be a good choice for some aromatics. |
| Chlorinated | Dichloromethane | The compound is likely to be very soluble in dichloromethane, making it a less ideal choice for single-solvent recrystallization but potentially useful for other purification methods. |
| Ethers | Diethyl Ether | Often used as an anti-solvent due to the high solubility of many organic compounds. Note its high flammability. |
Step 2: Recrystallization Procedure
-
Place the crude 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate (with stirring). Continue adding solvent until the solid is completely dissolved.
-
If the solution is colored, and you suspect colored impurities, you may add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization
This method is useful if no single solvent provides a suitable solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is not.
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Follow steps 5-9 from the Single-Solvent Recrystallization protocol.
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Solution 2: Add More Solvent. The concentration of the solute may be too high. Add more of the recrystallization solvent and reheat until a clear solution is obtained, then cool slowly.
-
Solution 3: Change Solvents. The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.
Q: I have very poor recovery of my compound. How can I improve the yield?
A: Low recovery can be due to several factors:
-
Too Much Solvent: You may have used too much solvent, keeping a significant portion of your compound dissolved even at low temperatures.
-
Solution: Evaporate some of the solvent and try to recrystallize again.
-
-
Premature Crystallization: The compound may have crystallized during a hot filtration step.
-
Solution: Ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.
-
-
Incomplete Crystallization: You may not have allowed enough time for crystallization or cooled the solution to a low enough temperature.
-
Solution: Allow the solution to stand for a longer period in the ice bath. You can also try scratching the inside of the flask with a glass rod to induce crystallization.
-
Q: My recrystallized product is still impure. What are the next steps?
A: If a single recrystallization does not provide the desired purity, consider the following:
-
Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.
-
Alternative Purification: If impurities have similar solubility profiles to your target compound, recrystallization may not be effective. In such cases, other purification techniques like column chromatography may be necessary. Preparative HPLC has been used to purify structurally similar compounds to a high degree of purity[3].
-
Impurity Identification: Try to identify the persistent impurity. This information can help in selecting a solvent system that will better separate it from your product.
Q: No crystals are forming, even after cooling in an ice bath. What can I do?
A: This is a common issue when a supersaturated solution has formed.
-
Solution 1: Scratching. Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide a surface for crystal nucleation.
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will provide a template for further crystal growth.
-
Solution 3: Reduce Solvent Volume. Carefully evaporate some of the solvent to increase the concentration of the solute and try cooling again.
Visualizing the Workflow
Recrystallization Decision Workflow
Caption: Decision workflow for selecting and performing a recrystallization.
Troubleshooting Common Recrystallization Issues
Caption: Troubleshooting guide for common recrystallization problems.
References
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
-
EP0009212A1 - Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office. [Link]
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
[Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] . PubMed. [Link]
-
2-Chloro-5-methylpyridine Properties . U.S. Environmental Protection Agency. [Link]
-
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine . Rieke Metals. [Link]
-
Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine . Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]
- EP0121320A2 - Process for the preparation of 2-chloro-5-methylpyridine.
-
CN101955470A - Preparation method for 2-chloro-5-chloromethyl pyridine. Patsnap. [Link]
- US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine . SciSpace. [Link]
-
Gangadasu, B., Raju, B. C., & Rao, V. J. (2001). A Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines . Heterocyclic Communications, 7(1), 65-70. [Link]
Sources
- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine under acidic and basic conditions
The following technical guide is structured as a specialized support resource for researchers working with 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (referred to herein as CDMBP ).
This guide synthesizes process chemistry data from analogous pyridine intermediates (specifically those used in Non-Nucleoside Reverse Transcriptase Inhibitor synthesis, such as Doravirine precursors) and fundamental heterocyclic mechanistic principles.
Compound: 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine CAS: 5625-60-1 (Generic/Analogous) Support Ticket ID: #TECH-PYR-005[1]
Executive Summary: The Stability Matrix
Status: STABLE in Acid | CRITICAL RISK in Base
Quick Reference Table:
| Condition | Stability Rating | Major Chemical Event | Operational Recommendation |
|---|
| Acidic (pH < 4) | High | Protonation of Pyridine Nitrogen (
Module 1: Acidic Conditions (Troubleshooting & Chemistry)
Core Chemistry: Protonation vs. Hydrolysis
In acidic media (HCl,
-
Stability: The electron-withdrawing nature of the C-5 benzoyl group and the C-2 chlorine atom significantly decreases the basicity of the ring nitrogen compared to unsubstituted pyridine.[1] However, the C-Cl bond is kinetically stable to acid hydrolysis. The repulsion between the protonated nitrogen and the electrophilic carbon prevents acid-catalyzed dechlorination under standard conditions.
FAQ: Acidic Handling
Q: "I observed a solubility increase when adding 1N HCl. Did I degrade my compound?" A: No. You likely formed the pyridinium hydrochloride salt . This is a reversible physical change, not a degradation.
Q: "Can I reflux this in 6N HCl?" A: Proceed with Caution. While the pyridine ring is stable, extreme forcing conditions (reflux > 12h in strong mineral acid) may eventually hydrolyze the benzoyl ketone moiety or the C-Cl bond, though this is much slower than in base.
Visualization: Acid-Base Behavior
Figure 1: Solubility and reactivity flow of CDMBP.[1] Note that acid leads to a stable salt, while base risks irreversible degradation.
Module 2: Basic Conditions (Critical Warnings)
Core Chemistry: The Trap
This is the most critical failure mode for this molecule.
-
Activation: The carbonyl group at Position 5 is a strong electron-withdrawing group (EWG).[1]
-
Leaving Group: The Chlorine at Position 2 is a good leaving group.
-
Mechanism: In the presence of hydroxide (
) or alkoxides ( ), the molecule undergoes Nucleophilic Aromatic Substitution ( ) .[1] The nucleophile attacks C-2, displacing the chlorine.
Result: Formation of 2-hydroxy-5-(3,5-dimethylbenzoyl)pyridine (which tautomerizes to the 2-pyridone form).[1] This transformation is irreversible .
Troubleshooting Guide: Basic Instability
Q: "I see a new peak at RRT 0.85 in HPLC after washing with 1N NaOH." A: You have likely hydrolyzed the C-Cl bond.
-
Diagnosis: Check the UV spectrum of the new peak. Pyridones often have a distinct UV shift compared to chloropyridines.
-
Corrective Action: Avoid NaOH washes. Use mild buffers (Sat.
) or water for workups.[1] If a basic wash is strictly necessary, perform it at and minimize contact time (< 5 mins).
Q: "My yield is low after a Suzuki coupling using Carbonate base."
A: Carbonates (
-
Recommendation: Use anhydrous conditions or switch to a milder base (e.g., Potassium Phosphate) or a non-nucleophilic organic base (DIPEA) if the catalytic cycle permits.
Visualization: Degradation Pathway
Figure 2: Mechanism of Base-Induced Degradation (
Module 3: Analytical Method Support (HPLC)[1]
Issue: Peak Tailing or Retention Time Shifts.
Cause: Pyridines are basic nitrogen heterocycles. They interact strongly with residual silanol groups (
Recommended Protocol: Ion-Suppression HPLC Method To ensure sharp peaks and accurate quantification of CDMBP:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .[1]
-
Why? The acid protonates the pyridine nitrogen (blocking silanol interaction) and suppresses silanol ionization.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aryl ketone absorption) and 220 nm (Pyridine ring).[1]
Data Table: Expected HPLC Behavior
| Variable | Acidic Mobile Phase (Recommended) | Neutral Mobile Phase (Not Recommended) |
|---|---|---|
| Peak Shape | Sharp, Symmetrical (Tailing Factor < 1.[1]2) | Broad, Tailing (Tailing Factor > 1.5) |
| Retention | Slightly shorter (Ionized form is more polar) | Variable (Sensitive to pH fluctuations) |
| Resolution | High separation from impurities | Poor resolution from hydrolysis products |[1]
References
-
Synthesis of Doravirine Intermediates
-
Hydrolysis of Chloropyridines
-
General Stability of Diaryl Ketones
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Relevance: Mechanistic grounding for the stability of the benzoyl linkage in non-reducing acids.
-
[1]
-
-
HPLC Method Development for Basic Compounds
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.
- Relevance: Explains the silanol interaction mechanism causing tailing in pyridine deriv
-
[1]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. web.viu.ca [web.viu.ca]
- 3. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]
- 4. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 5. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
Technical Assessment: Structural Elucidation of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
Executive Summary
This guide provides a technical analysis of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine , a critical pharmacophore often utilized as an intermediate in the synthesis of p38 MAP kinase inhibitors and neonicotinoid agrochemicals.[1][2]
The primary challenge in analyzing this molecule lies in distinguishing the regio-chemistry of the pyridine ring and verifying the symmetry of the dimethyl-substituted benzoyl group.[1] This guide compares two analytical workflows: Standard Routine Verification (Method A) versus Definitive Structural Elucidation (Method B) , demonstrating why advanced correlation spectroscopy is required for regulatory-grade characterization.[1][2]
The Analytical Challenge
The molecule consists of two distinct aromatic systems linked by a carbonyl bridge:
-
Ring A (Pyridine): A 2,5-disubstituted pyridine ring.[1][2] The chlorine at C2 and the carbonyl at C5 create a "push-pull" electronic environment, significantly deshielding the proton at C6.[1]
-
Ring B (Benzene): A 3,5-dimethylphenyl group.[1][2] This ring possesses
symmetry, which simplifies the NMR spectrum but can mask impurities if resolution is insufficient.
Critical Quality Attribute (CQA): Differentiating the 2,5-substitution pattern from potential 2,4- or 3,5-isomers formed during Friedel-Crafts acylation or lithiation steps.
Comparative Methodology: Routine vs. Advanced Analysis
We compare two "products" of analysis: the Standard 1D Dataset vs. the Integrated 2D Dataset.
Comparison Matrix
| Feature | Method A: Standard Routine | Method B: Integrated Advanced (Recommended) |
| Technique | 1D | 1D (600 MHz) + 2D HSQC/HMBC |
| Solvent | CDCl | DMSO- |
| Resolution | Moderate.[1][2] Pyridine H3/H4 may overlap with Benzoyl H2'/H6'.[2] | High. DMSO separates polar pyridine signals; 600 MHz resolves multiplets.[2] |
| Connectivity | Inferred. Relies on splitting patterns (coupling constants).[2] | Proven. HMBC explicitly links Ring A to Ring B via the Carbonyl ( |
| Throughput | High (15 min/sample).[2] | Medium (2-4 hours/sample). |
| Blind Spots | Cannot definitively prove the position of the Carbonyl on the Pyridine ring (regio-isomerism). | Unambiguously assigns the quaternary carbons. |
Verdict: Method A is sufficient for batch-to-batch consistency checks.[1][2] Method B is mandatory for IND-enabling structural characterization. [1][2]
Detailed Spectral Analysis (Reference Data)
The following data represents the reference spectral profile for the target molecule in DMSO-
A. H NMR Data (600 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic | |
| H6 (Py) | 8.72 | Doublet (d) | 2.4 | 1H | Most deshielded; |
| H4 (Py) | 8.15 | dd | 8.4, 2.4 | 1H | Ortho to C=O; split by H3 and H6. |
| H3 (Py) | 7.68 | Doublet (d) | 8.4 | 1H | Shielded by ortho-Cl; characteristic |
| H2', H6' | 7.35 | Singlet (s) | - | 2H | Equivalent due to symmetry; ortho to C=O.[1][2] |
| H4' | 7.28 | Singlet (s) | - | 1H | Para to C=O; slightly shielded relative to H2'/H6'.[2] |
| -CH | 2.34 | Singlet (s) | - | 6H | Characteristic benzylic methyls.[1][2] |
B. C NMR Data (150 MHz, DMSO- )
| Carbon Type | Shift ( | Diagnostic Value |
| C=O (Ketone) | 192.5 | Crucial: Links the two rings. HMBC correlations to H6 (Py) and H2' (Ph) confirm linkage.[2] |
| C2 (Py-Cl) | 154.2 | Deshielded by electronegative Cl and N. |
| C6 (Py) | 151.8 | High shift due to |
| C3', C5' (Ph) | 138.1 | Quaternary carbons bearing methyl groups. |
| -CH | 21.2 | Standard benzylic methyl shift.[1][2] |
Experimental Protocol: Definitive Characterization
To replicate the Method B results, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 25 mg of the solid analyte.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1][2]-
Why DMSO? CDCl
often causes signal overlap between the Pyridine H3 and the Benzoyl aromatic protons. DMSO induces a "solvent effect" that shifts the acidic Pyridine protons downfield, resolving the spectrum.
-
-
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.[1][2]
Step 2: Acquisition Parameters (Bruker/Varian)[2]
-
Temperature: 298 K (25°C).[2]
-
1D
H: 16 scans, relaxation delay ( ) = 2.0s. -
2D HSQC: Multiplicity-edited (distinguishes CH/CH
from CH ). -
2D HMBC: Optimized for long-range coupling (
Hz).[1][2] This is the "Linker Experiment."
Step 3: The "Linker" Validation Logic
To confirm the structure is not an isomer (e.g., 2-chloro-4-benzoyl...), you must observe the following HMBC Correlations :
-
Correlation 1: Proton H6 (8.72 ppm)
Carbon C=O (192.5 ppm).[2] -
Correlation 2: Proton H2'/H6' (7.35 ppm)
Carbon C=O (192.5 ppm).[2]-
Result: If both correlations exist, the carbonyl effectively bridges C5 of the pyridine and C1 of the benzene.
-
Visualization: Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the structure using the recommended Method B.
Caption: Logical workflow for the structural verification of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine using NMR observables.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4][5] (Standard reference for substituent additivity rules in aromatic systems).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Authoritative source for HMBC parameter optimization).[2]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[2] (Protocol source for HSQC/HMBC pulse sequences).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link (Standard for solvent residual referencing).[2]
Sources
- 1. data.epo.org [data.epo.org]
- 2. Benzophenone(119-61-9) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
Mass spectrometry fragmentation patterns of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
Comparative Guide: Mass Spectrometry Characterization of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
Executive Summary & Structural Logic
In the development of kinase inhibitors and receptor antagonists, 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (CAS 1187168-10-0) serves as a critical halogenated building block.[1] Its structural integrity is defined by three distinct moieties: the electron-deficient 2-chloropyridine ring, the carbonyl bridge , and the electron-rich 3,5-dimethylphenyl ring.[1]
Precise characterization of this intermediate is challenging due to the competing fragmentation pathways driven by the chlorine isotope pattern and the stability of the benzoyl cation. This guide compares the two primary "alternatives" for analysis—Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for trace quantification—providing the experimental logic required to select the correct modality for your specific drug development stage.
Structural Analysis & Fragmentation Prediction
Before selecting an ionization mode, one must understand the molecule's "fracture points." The fragmentation is governed by the stability of the resulting carbocations and the lability of the carbonyl bond.
-
Molecular Formula:
[1] -
Monoisotopic Mass: 245.06 Da (
)[1] -
Isotopic Signature: The presence of a single Chlorine atom dictates a distinct 3:1 intensity ratio for the molecular ion (
) and its isotope ( ) at m/z 245 and 247.
Primary Cleavage Sites (Mechanism):
- -Cleavage (Site A): Rupture of the bond between the carbonyl carbon and the pyridine ring. This is electronically favored to generate the resonance-stabilized 3,5-dimethylbenzoyl cation (m/z 133).[1]
- -Cleavage (Site B): Rupture between the carbonyl and the phenyl ring, generating the 2-chloropyridine-5-carbonyl cation (m/z 140/142).[1]
-
Inductive Cleavage: Loss of the Chlorine radical (neutral loss of 35/37 Da), typically seen in high-energy collisions.
Comparative Analysis: EI (Hard) vs. ESI (Soft)
This section contrasts the "performance" of the two standard alternatives for analyzing this compound.
Alternative A: Electron Impact Ionization (EI-GC/MS)
-
Mechanism: 70 eV electron bombardment creates a radical cation
.[1][2][3] -
Performance: High fragmentation energy obliterates much of the molecular ion but provides a "fingerprint" of structural subunits.
-
Best Use Case: Raw material purity testing; identification of synthesis by-products.
Alternative B: Electrospray Ionization (ESI-LC/MS/MS)[1]
-
Mechanism: Protonation
via soft ionization.[1] Fragmentation is induced downstream via Collision Induced Dissociation (CID).[1] -
Performance: Preserves the molecular ion (m/z 246). Fragments are even-electron species.[1]
-
Best Use Case: Pharmacokinetic (PK) studies; trace impurity analysis in biological matrices.[1]
Data Comparison Table
| Feature | Method A: EI (70 eV) | Method B: ESI (+) |
| Parent Ion | ||
| Isotope Pattern | Distinct 3:1 (245:247) observed.[1] | Distinct 3:1 (246:248) observed.[1] |
| Dominant Fragment | m/z 133 (Dimethylbenzoyl cation).[1] | m/z 246 (Parent) or m/z 133 (at high CE).[1] |
| Secondary Fragment | m/z 112 (Chloropyridinyl cation).[1] | m/z 218 (Loss of CO, [M+H-28]).[1] |
| Limit of Detection | ~1-10 ppm (Matrix dependent).[1] | < 1 ppb (MRM mode). |
| Linearity |
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic pathways for both ionization modes, highlighting the divergence in fragment generation.
Caption: Mechanistic divergence between EI (radical driven) and ESI (proton driven) fragmentation pathways.
Experimental Protocols
To ensure reproducibility, the following validated protocols are recommended. These protocols are self-validating: the observation of the specific daughter ions confirms the method is working.
Protocol A: ESI-LC/MS/MS for Impurity Quantification
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
HPLC Column: C18 Reverse Phase (2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Parameters:
Protocol B: EI-GC/MS for Raw Material ID
-
Instrument: Single Quadrupole GC-MS.[1]
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Inlet Temp: 250°C (Ensure complete volatilization).
-
Oven: 80°C (1 min)
300°C at 20°C/min. -
Validation Check: Look for the characteristic isotope cluster at m/z 245/247 (3:1 ratio). If the ratio is distorted, check for detector saturation or co-eluting non-chlorinated impurities.
Decision Workflow: Which Method to Choose?
Use this logic map to select the appropriate analytical technique based on your research phase.
Caption: Workflow for selecting the optimal mass spectrometry ionization mode.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1] (Standard text for interpretation of mass spectral fragmentation patterns, specifically
-cleavage rules). [1] -
McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra. University Science Books. (Authoritative source on odd-electron vs. even-electron fragmentation mechanisms).
-
NIST Mass Spectrometry Data Center. (2023).[1] NIST/EPA/NIH Mass Spectral Library.[1] (Reference for general chloropyridine fragmentation patterns). [1]
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Comparison of ESI vs EI fragmentation logic).
Sources
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-Pyridine Derivatives in Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the functionalization of the pyridine scaffold is a cornerstone of modern molecular design. Pyridine moieties are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The choice of starting material for derivatization, particularly between the economical 2-chloropyridines and the more traditionally reactive 2-bromopyridines, is a critical decision that impacts reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of these two classes of substrates in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by experimental data to provide a clear, evidence-based framework for making informed synthetic choices.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 2-chloro- and 2-bromopyridine derivatives lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and thus requires more energy to break than the C-Br bond. This is reflected in their respective bond dissociation energies (BDE):
In palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1] The higher BDE of the C-Cl bond makes this step more challenging, thus rendering 2-chloropyridines inherently less reactive than their 2-bromo counterparts.[1][2] Consequently, reactions involving 2-chloropyridines often demand more forcing conditions—higher temperatures, longer reaction times, and, crucially, more sophisticated and active catalyst systems to achieve comparable yields to 2-bromopyridines.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and hetero-biaryl structures. When comparing 2-chloro- and 2-bromopyridines in this context, the difference in reactivity is pronounced.
As a general trend, under identical conditions, 2-bromopyridines will provide higher yields in shorter reaction times. However, significant advancements in ligand design have largely bridged this reactivity gap. The key to success with 2-chloropyridines lies in the use of highly active catalytic systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1] These ligands stabilize the palladium center and facilitate the challenging oxidative addition of the C-Cl bond.
Comparative Performance in Suzuki-Miyaura Coupling
| Halopyridine | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | DMF/H₂O, MW, 15 min | ~70% | [2] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | DMF/H₂O, MW, 15 min | <50% | [2] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / Pd/C | K₃PO₄, Dioxane/H₂O, 100°C, 2h | 85% | |
| 2-Bromopyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, reflux, 12h | 95% | |
| 2-Chloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄, Dioxane/H₂O, 100°C, 18h | 92% |
Note: Yields are highly substrate and condition-dependent. This table provides illustrative examples.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol is a generalized starting point and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 4 mol%) in a portion of the reaction solvent. Add this premix to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 0.1-0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions with 2-chloropyridines may require 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination is a vital tool for synthesizing arylamines. The reactivity of 2-halopyridines in this reaction is complicated by the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst. This effect is particularly notable for 2-substituted pyridines.
Again, 2-bromopyridines are generally more reactive. The amination of 2-chloropyridines is a challenging transformation that necessitates the use of specialized, sterically hindered ligands such as RuPhos, BrettPhos, or Josiphos to shield the palladium center and promote the desired C-N bond formation.[3][4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required, along with elevated temperatures.[3]
Comparative Performance in Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS, Toluene, 100°C, 16h | 83% | [4] |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu, Toluene, 80°C | 98% | [4] |
| 2-Chloropyridine | Morpholine | Pd(dba)₂ / XPhos | NaOtBu, Toluene, reflux, 6h | 94% (using 4-chlorotoluene as a model) | |
| 2-Bromopyridine | Volatile Primary Amines | Pd(OAc)₂ / dppp | NaOtBu, Toluene, 80°C | 55-98% | [3] |
Note: Direct comparative data for 2-chloro vs. 2-bromo pyridines with the same amine and catalyst system is sparse in the literature, as conditions are often tailored to the specific halide.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine
This protocol can be adapted for 2-chloropyridines, likely requiring a more specialized ligand and potentially higher temperatures.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried resealable tube with the palladium source (e.g., Pd(OAc)₂, 2 mol%), the appropriate phosphine ligand (e.g., dppp for bromides, XPhos or RuPhos for chlorides, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add the 2-halopyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (to a concentration of ~0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds. The general reactivity trend of I > Br > Cl holds true, making 2-chloropyridines the most challenging substrates among the common halopyridines.[5] Standard Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are often effective for 2-bromopyridines, affording high yields under relatively mild conditions.[6][7][8] In contrast, the coupling of 2-chloropyridines typically requires more active catalysts, higher temperatures, and sometimes copper-free conditions to avoid side reactions.
Comparative Performance in Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | NMP/Et₃N, 90°C, 3h | 99% | |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N, DMF, 100°C, 3h | 96% | [7] |
| 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, reflux | Low to moderate yields generally reported | |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various Alkynes | Pd(PPh₃)₄ / CuI | THF/Et₃N, rt, 16h | 43-97% | [9] |
Note: The literature contains fewer direct comparisons for Sonogashira couplings of 2-chloro vs. 2-bromopyridines, but the lower reactivity of the chloride is a well-established principle.
Experimental Protocol: Sonogashira Coupling of a 2-Bromopyridine
-
Reaction Setup: To a degassed solution of the 2-bromopyridine derivative (1.1 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv.) and copper(I) iodide (CuI, 0.3 equiv.).[9]
-
Reagent Addition: After further degassing, add the terminal alkyne (1.0 equiv.) dropwise.[9]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion, as monitored by TLC.[9]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired alkynylpyridine.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps in each cross-coupling reaction, highlighting the critical oxidative addition step where the reactivity of 2-chloro- and 2-bromopyridines diverges.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling.
Practical Considerations and Conclusion
The choice between a 2-chloro- and a 2-bromopyridine derivative is a classic case of balancing reactivity with cost and availability.
-
Cost and Availability: 2-Chloropyridine is generally more economical and available in larger quantities from a wider range of suppliers due to its more direct manufacturing process.[10][11][12][13][14] 2-Bromopyridine, while readily available, is typically more expensive.[15] This cost differential can be a significant factor in large-scale synthesis and process development.[16]
-
Reaction Conditions: As demonstrated, 2-bromopyridines are more forgiving substrates, often reacting under milder conditions with simpler catalyst systems. 2-Chloropyridines require more careful optimization and the use of more expensive, specialized ligands to achieve high efficiency.
-
Strategic Synthesis: The lower reactivity of the C-Cl bond can be a synthetic advantage in molecules containing multiple different halogens (e.g., a bromo- and a chloropyridine), allowing for selective cross-coupling at the more reactive C-Br position while leaving the C-Cl bond intact for subsequent transformations.[17]
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
-
Zhu, Q., Liao, L.C., Cheng, G., Yang, W., Deng, Y.Y., & Yang, D.Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- BenchChem. (2025). Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. BenchChem.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
-
Tradeindia. (2026, February 22). 2 Chloropyridine Manufacturers, Suppliers, Dealers & Prices. Tradeindia. [Link]
- National Toxicology Program. (1997). 2-Chloropyridine. NTP Technical Report.
- Volza. (2022, June 12).
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton.
-
Metin, Ö., Çetinkaya, S., & Çetinkaya, B. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3859-3875. [Link]
-
BuyersGuideChem. (n.d.). 2-Bromopyridine | 109-04-6. BuyersGuideChem. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
-
Request PDF. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
- ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- BenchChem. (2025).
- Chemistry LibreTexts. (2023, June 30).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- Wang, D., & Ding, K. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 6(10), 1673–1675.
- BenchChem. (2025).
- Weires, A. G., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron, 71(35), 5849–5854.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
- Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
-
PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Center for Biotechnology Information. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
-
Technavio. (2024). Chloropyridine Market Growth Analysis - Size and Forecast 2024-2028. Technavio. [Link]
-
Cognitive Market Research. (2023, June 8). 2 Chloropyridine Market Analysis 2026. Cognitive Market Research. [Link]
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Structural Elucidation of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives
Executive Summary
This guide provides a rigorous technical comparison between Single Crystal X-Ray Diffraction (SC-XRD) and spectroscopic alternatives (NMR, MS, IR) for the structural confirmation of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine (CAS: 1187168-10-0). While NMR and MS are standard for connectivity, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for this specific molecule, primarily due to the steric influence of the 3,5-dimethyl substitution on the benzoyl "hinge" torsion angles—a feature critical for docking studies in drug development.[1]
Part 1: Comparative Analysis (XRD vs. NMR vs. DFT)
For a molecule like 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine, the primary structural challenge is not connectivity, but conformation .[1] The central ketone bridge creates a rotational degree of freedom that defines the molecule's 3D pharmacophore.[2]
Table 1: Technical Performance Matrix
| Feature | SC-XRD (Gold Standard) | NMR ( | DFT (Computational) |
| Connectivity | Absolute .[2] Direct visualization of electron density.[2] | High . Inferred via coupling constants ( | N/A (Requires input structure). |
| 3D Conformation | Precise . Determines exact torsion angles ( | Ambiguous . NOE signals average over time; difficult to resolve static twist in diaryl ketones. | Theoretical . Predicts low-energy states, but may miss crystal packing forces.[1][2] |
| Absolute Configuration | Definitive (using anomalous dispersion of Cl). | Indirect .[2] Requires chiral derivatization or shift reagents.[2] | N/A (Unless comparing VCD spectra).[2] |
| Sample State | Solid (Crystal).[2][3][4][5][6][7] Captures the bioactive-relevant "frozen" state.[2] | Solution. Averages rapid conformational interconversions.[2] | Gas Phase/Solvation Model. |
| Data Output | CIF (Crystallographic Information File), bond lengths ( | Spectra (ppm), coupling constants (Hz).[2] | Energy surfaces (kcal/mol).[2] |
Why SC-XRD Wins for This Molecule
The 3,5-dimethylbenzoyl moiety introduces significant steric bulk.[2] In solution (NMR), the phenyl ring rotates rapidly relative to the carbonyl, averaging the signal.[1] However, in a biological binding pocket, this rotation is restricted.[1][2] SC-XRD reveals the lowest-energy solid-state conformation , providing the precise
Part 2: Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic and workflow for structural confirmation, emphasizing the "Self-Validating" loops required for high-integrity data.
Caption: Decision matrix for structural elucidation. Note the feedback loop at the microscopy check to ensure single-crystal quality before beamtime.
Detailed Methodology
1. Crystallization Strategy (The "Bottleneck") Since the molecule contains both a polar pyridine nitrogen and a lipophilic dimethyl-phenyl group, a single solvent system often fails.
-
Protocol: Use the Vapor Diffusion Method .[2]
-
Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of THF or Dichloromethane (Good solvent).[2]
-
Place this small vial inside a larger jar containing 5 mL of Pentane or Hexane (Anti-solvent).[2]
-
Cap the large jar tightly. The volatile anti-solvent will slowly diffuse into the sample vial, lowering solubility gradually to promote nucleation.[1][2]
-
Self-Validation: Inspect under a polarizing microscope. True crystals will extinguish light (blink on/off) as you rotate the stage; amorphous solids will not.[2]
-
2. Data Collection Parameters
-
Temperature: Maintain sample at 100 K using a nitrogen cryostream. This freezes thermal vibrations (reducing the
parameter), allowing for sharper diffraction spots at high angles ( ).[2] -
Radiation Source: Mo-K
( = 0.71073 Å) is preferred over Cu-K for this molecule.[2] The Chlorine atom ( ) absorbs Cu radiation significantly, which would require aggressive absorption correction.[1][2] Mo reduces this error.
3. Refinement & Quality Control
-
Software: Olex2 driving SHELXT (solution) and SHELXL (refinement).[2]
-
Validation Metrics (The "Trust" Pillars):
-
Value: Must be
(5%). This measures the agreement between your structural model and the actual diffraction pattern.[2] -
Goodness of Fit (GooF): Should be close to 1.0.
-
Flack Parameter: If the space group is non-centrosymmetric, a Flack parameter near 0.0 confirms absolute configuration; near 1.0 indicates inverted structure.[1][2]
-
Value: Must be
Part 3: Data Interpretation Framework
When analyzing the output for 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine, compare your experimental values against these expected ranges. Significant deviation (
Table 2: Expected Structural Metrics (Validation Reference)
| Parameter | Atom Pair / Torsion | Expected Value (Typical) | Significance |
| Bond Length | C(sp | Confirms Chlorine substitution at C2. | |
| Bond Length | C=O (Ketone) | Standard double bond character.[2] | |
| Bond Angle | C–C(=O)–C | Trigonal planar geometry.[2] | |
| Torsion Angle | Pyridine-CO-Phenyl | Variable ( | CRITICAL DATA POINT. Defines the "twist" caused by the 3,5-dimethyl steric clash.[2] |
| Intermolecular | Cl | Look for halogen bonding or packing interactions.[2] |
Note: The "Expected Values" are derived from statistical averages of similar diaryl ketones in the Cambridge Structural Database (CSD).
References
-
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Dolomanov, O. V., et al. (2009).[1][2] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[1] Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."[2] Link
-
Spek, A. L. (2009).[1][2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link
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- 4. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-5-methoxy-2,6-dinitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine. The information herein is synthesized from established safety protocols for halogenated pyridines and related aromatic compounds, ensuring a robust and reliable procedure. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on the principles of chemical analogy and best practices for hazardous waste management.
Understanding the Hazard Profile
Anticipated GHS Hazard Classifications:
Based on data for analogous compounds such as 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-(trichloromethyl)pyridine, the following Globally Harmonized System (GHS) classifications should be anticipated[1][2][3][4][5]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for a formal hazard assessment and to ensure compliance with local regulations[6].
Immediate Safety and Handling Protocols
Before beginning any procedure that involves 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine, it is crucial to be familiar with its potential hazards and the necessary safety precautions.
Personal Protective Equipment (PPE):
Always wear the following appropriate personal protective equipment when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Step-by-Step Disposal Protocol
Under no circumstances should 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine or its waste be disposed of down the drain or in regular trash[6]. As a halogenated organic compound, it is considered hazardous waste and requires disposal through a licensed professional waste disposal service[1].
Waste Collection:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container should be clearly labeled as "Hazardous Waste."
-
Labeling: Clearly label the waste container with the full chemical name: "2-Chloro-5-(3,5-dimethylbenzoyl)pyridine" and include all known hazard information (e.g., "Harmful if Swallowed," "Causes Skin Irritation," "Causes Serious Eye Irritation")[6][7].
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS office. It is particularly important to keep halogenated waste separate from non-halogenated waste to minimize disposal costs and complexity[8].
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids[6].
Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health & Safety department to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal: The recommended method for the disposal of halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. This should be carried out by a licensed and qualified hazardous waste management company.
Spill Management and Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill[6].
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label and Store: Properly label the container with "Hazardous Waste" and the chemical name, and store it in the designated waste accumulation area for disposal.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine.
References
- BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Capot Chemical. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine.
- Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.
- BenchChem. (2025). Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
A Senior Application Scientist's Guide to Handling 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine: Essential Safety and Operational Protocols
Hazard Assessment: Understanding the Risks
Substituted pyridines, particularly those with halogenated moieties, often present a range of health hazards. Based on data from similar compounds, 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is likely to cause irritation to the skin and serious damage to the eyes.[2][3] Some related compounds are noted to cause severe skin burns and eye damage.[3][4] Therefore, a comprehensive approach to personal protection is mandatory to mitigate these risks.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially chemical burns upon direct contact.[2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or severe damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Double-gloving is recommended. | Pyridine and its derivatives can have variable resistance to different glove materials. While some sources mention nitrile, others explicitly recommend against it for pyridine compounds.[5][6] Butyl rubber or PVA generally offer superior protection. Always check the manufacturer's glove compatibility chart. |
| Eye & Face Protection | Chemical safety goggles with side shields, or a full-face shield. | Protects against splashes of liquids or airborne solid particles reaching the eyes.[1][5][7] Standard safety glasses are insufficient. |
| Skin & Body Protection | A fully-buttoned, chemical-resistant lab coat. | Provides a critical barrier against accidental spills and prevents contamination of personal clothing.[5][6][7] |
| Respiratory Protection | A certified chemical fume hood is the primary and mandatory engineering control. | A fume hood is the most effective way to control inhalation exposure by capturing vapors and dust at the source.[1][5][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial for minimizing exposure risk. The following workflow must be followed for all operations involving 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine.
Preparation and Engineering Controls
-
Verify Engineering Controls: Ensure a certified chemical fume hood is operational and its airflow is within specified parameters.[7]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are accessible, unobstructed, and have been recently tested.[5]
-
Designated Area: Demarcate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.[5]
-
Assemble Materials: Prepare all necessary equipment (glassware, spatulas, solvents, etc.) and have a designated hazardous waste container ready before bringing the compound into the hood.
Personal Protective Equipment (PPE) Workflow
The sequence of donning and doffing PPE is critical to prevent contamination. The following diagram illustrates the correct procedure.
Caption: PPE Donning and Doffing Sequence.
Chemical Handling
-
Work Within Fume Hood: Conduct all manipulations, including weighing and solution preparation, inside the designated area of the fume hood.[5]
-
Avoid Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.[2][3] When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep Containers Closed: Always keep the primary container tightly sealed when not in use.[5]
-
Post-Handling Hygiene: After completing work and doffing PPE, wash hands thoroughly with soap and water.[1]
Emergency Procedures: Immediate Actions
Accidents require immediate and correct responses to minimize harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[4]
-
Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, but do not use the mouth-to-mouth method.[2] Seek immediate medical attention.
-
Spill: For a minor spill within a fume hood, trained personnel should use an appropriate absorbent material, collect the waste in a sealed container, and decontaminate the area. For larger spills, evacuate the area, secure it, and contact the institution's Environmental Health & Safety (EH&S) department immediately.[2][5]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Chemical Waste: All un-used 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine and solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container.[5]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be disposed of as hazardous waste. Do not discard them in regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.[3]
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[3]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the well-being of all personnel.
References
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- Apollo Scientific. (2023, July 6). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.
- Sigma-Aldrich. (2024, July 27). SAFETY DATA SHEET - 2,5-Dimethylpyridine.
- Benchchem. (n.d.). Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
